molecular formula C9H12ClNO B13590774 (4R)-Isochroman-4-amine hydrochloride

(4R)-Isochroman-4-amine hydrochloride

Cat. No.: B13590774
M. Wt: 185.65 g/mol
InChI Key: RLECIOZWNPNKKL-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4R)-Isochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H12ClNO It is a derivative of isochroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring The compound is characterized by the presence of an amine group at the fourth position of the isochroman ring, which is protonated to form the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-Isochroman-4-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of isochroman, which can be synthesized from benzene and tetrahydropyran through a Friedel-Crafts alkylation reaction.

    Amination: The isochroman is then subjected to a regioselective amination reaction at the fourth position. This can be achieved using a suitable amine source, such as ammonia or an amine derivative, under catalytic conditions.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: (4R)-Isochroman-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imine or nitrile derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of imine or nitrile derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted isochroman derivatives.

Scientific Research Applications

(4R)-Isochroman-4-amine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential activity as a central nervous system agent.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4R)-Isochroman-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Isochroman: The parent compound without the amine group.

    Isochroman-4-amine: The free base form without the hydrochloride salt.

    Isochroman-4-carboxylic acid: A derivative with a carboxylic acid group at the fourth position.

Uniqueness: (4R)-Isochroman-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to other similar compounds. This makes it particularly valuable in certain synthetic and medicinal applications where these properties are advantageous.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(4R)-3,4-dihydro-1H-isochromen-4-amine;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m0./s1

InChI Key

RLECIOZWNPNKKL-FVGYRXGTSA-N

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2CO1)N.Cl

Canonical SMILES

C1C(C2=CC=CC=C2CO1)N.Cl

Origin of Product

United States

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